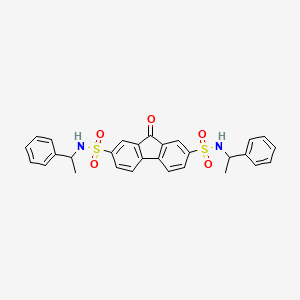![molecular formula C11H12N6O B11603140 4-amino-N'-[(E)-(4-methylphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11603140.png)
4-amino-N'-[(E)-(4-methylphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves the condensation of 4-methylbenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carboximidamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or sulfuric acid to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted oxadiazoles, which can further undergo additional chemical transformations.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer activities .
Medicine
In medicine, (Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is investigated for its therapeutic potential. Its interactions with specific molecular targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYLSULPHONYL)OXYIMINO]ACETONITRILE
- (E)-1-(3/4-{[(E)-(2-CHLOROQUINOLIN-3-YL)METHYLIDENE]AMINO}PHENYL)ETHAN-1-ONE OXIMES
Uniqueness
Compared to similar compounds, (Z)-4-AMINO-N’-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and imine bond are particularly noteworthy, as they contribute to its versatility in various applications.
Properties
Molecular Formula |
C11H12N6O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-amino-N'-[(E)-(4-methylphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H12N6O/c1-7-2-4-8(5-3-7)6-14-15-10(12)9-11(13)17-18-16-9/h2-6H,1H3,(H2,12,15)(H2,13,17)/b14-6+ |
InChI Key |
DNXKFUDZLSUVEL-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C(C2=NON=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603058.png)
![9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11603061.png)
![2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B11603063.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B11603065.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol](/img/structure/B11603071.png)
![4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11603072.png)
![(7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603076.png)

![N-cyclohexyl-8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11603083.png)
![2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11603096.png)
![1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B11603107.png)
![3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11603108.png)
![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11603126.png)
![2-Furyl{4-[2-hydroxy-3-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)propyl]piperazino}methanone](/img/structure/B11603129.png)
